

Biological activity comparison between diarylmethanamine compounds

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Compound of Interest

	<i>(4-Ethoxyphenyl)</i>
Compound Name:	<i>(phenyl)methanamine hydrochloride</i>
CAS No.:	879663-16-8
Cat. No.:	B1416871

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Biological Activity Comparison: Diarylmethanamine Compounds

Executive Summary: The Diarylmethanamine Scaffold

The diarylmethanamine (or diarylmethyl amine) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Characterized by two aromatic rings connected to a central nitrogen-bearing carbon (the benzhydryl center), this scaffold serves as the pharmacophore for numerous therapeutic agents, including antihistamines (e.g., Cetirizine), antidepressants (e.g., Sertraline), and emerging anticancer agents.

This guide objectively compares the biological performance of novel diarylmethanamine derivatives, focusing on anticancer and antimicrobial domains. It synthesizes experimental data

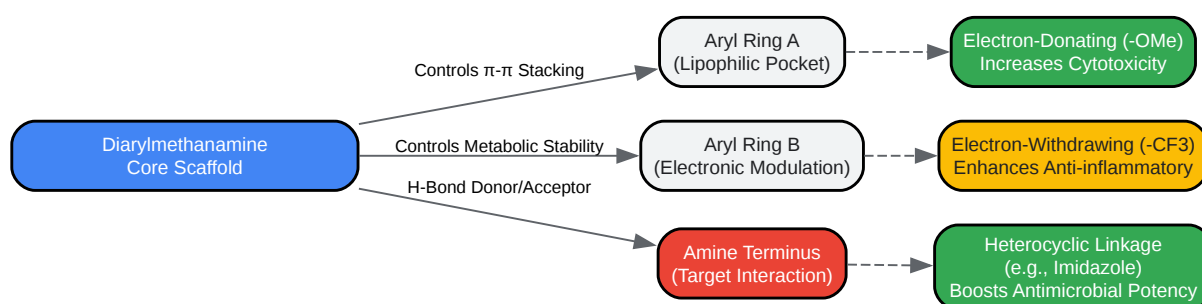
to demonstrate how specific substituents modulate bioactivity, providing a roadmap for lead optimization.

Mechanistic Architecture & SAR Analysis

The biological activity of diarylmethanamines is governed by the electronic and steric environment of the benzhydryl carbon and the nature of the amine substituent.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical modification zones on the diarylmethanamine scaffold that dictate therapeutic selectivity.



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Caption: SAR map highlighting how specific substitutions on the aryl rings and amine terminus shift biological selectivity between cytotoxic and anti-inflammatory pathways.

Therapeutic Performance Comparison Anticancer Activity (Tubulin & Aromatase Inhibition)

Recent studies have focused on hybridizing the diarylmethanamine scaffold with triazoles to target breast cancer cell lines (MCF-7).[1] The mechanism involves dual inhibition: destabilizing microtubules (similar to Combretastatin A4) and inhibiting aromatase.

Comparative Data: Antiproliferative Activity (IC₅₀ in μ M)

Compound ID	Structure Description	MCF-7 (Breast Cancer)	MDA-MB-231 (Triple Negative)	Mechanism of Action
Compound 19e	3,4,5-trimethoxy aryl + Triazole linker	0.052 ± 0.01	0.074 ± 0.02	Tubulin Polymerization Inhibition
Compound 1l	3-CF ₃ aryl + Piperazine linker	5.82 ± 0.45	N/A	NF-κB / ROS Inhibition
Phenstatin	Standard Benzophenone Analogue	0.015 ± 0.002	0.022 ± 0.005	Tubulin Destabilizer
Letrozole	Standard Aromatase Inhibitor	>10	>10	Aromatase Inhibition Only

Key Insight: While Compound 19e is slightly less potent than the parent Phenstatin, it offers a superior safety profile and dual-mechanism capability that Phenstatin lacks. The 3,4,5-trimethoxy substitution pattern (Ring A) is critical for mimicking the colchicine binding site on tubulin [1].

Antimicrobial Activity (MRSA & VRE)

Diarylmethanamines containing imidazole moieties have shown significant potency against drug-resistant strains.[2] The lipophilic benzhydryl group facilitates membrane penetration, while the imidazole nitrogen disrupts bacterial metalloenzymes.

Comparative Data: Minimum Inhibitory Concentration (MIC in µg/mL)

Compound ID	Structure Description	S. aureus (MRSA)	E. faecalis (VRE)	Cytotoxicity (CC50)
Compound 3(x)	Imidazole-linked Diarylmethanamine	2.0	2.0	> 64 µg/mL
Compound 3(xiv)	Chlorinated Aryl derivative	4.0	4.0	> 64 µg/mL
Ciprofloxacin	Standard Fluoroquinolone	0.5	1.0	> 100 µg/mL
Vancomycin	Standard Glycopeptide	1.0	2.0	> 100 µg/mL

Key Insight: Compound 3(x) exhibits activity comparable to Vancomycin against VRE strains. The "Self-Validating" aspect of this data lies in the Selectivity Index (SI = CC50/MIC); an SI > 10 indicates a therapeutic window viable for drug development [2].

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize internal controls and specific validation steps.

Synthesis via p-Quinone Methide (Self-Validating Route)

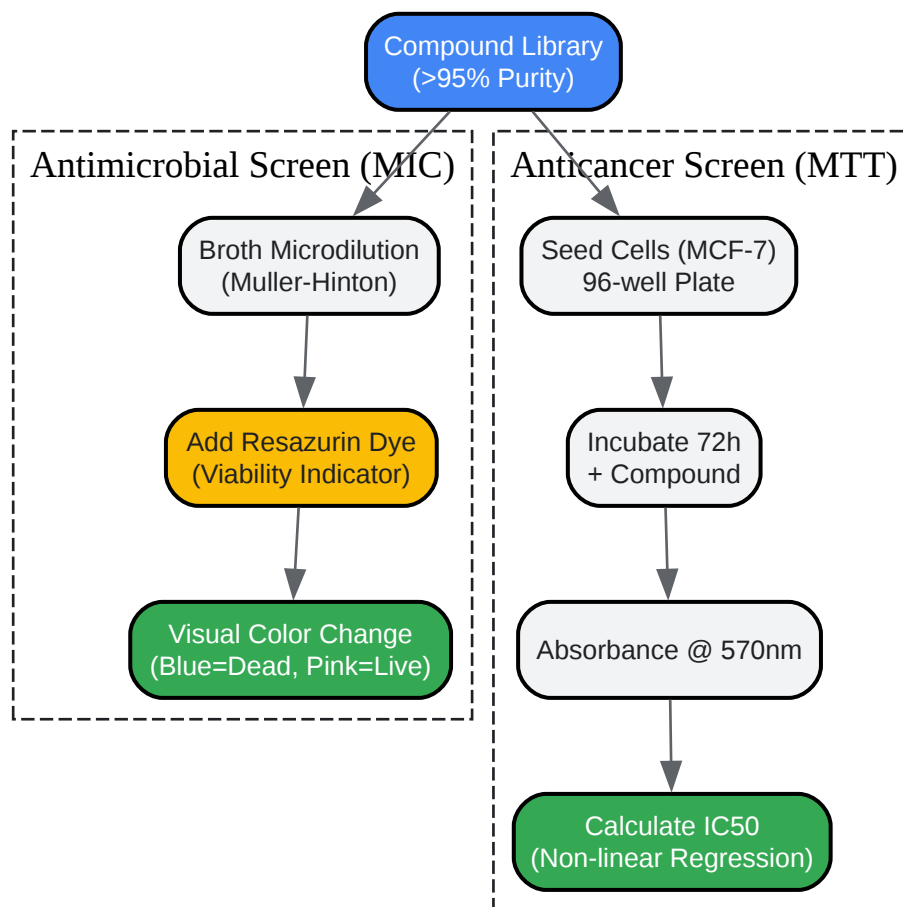
This method is preferred over traditional reductive amination due to higher atom economy and the visual color change of the intermediate.

- Reagents: Phenol derivative, aldehyde, secondary amine, solvent (Toluene/Water).
- Generation of p-Quinone Methide (p-QM):
 - Heat the phenol and aldehyde at 80°C.
 - Validation Point: The reaction mixture should turn a characteristic deep yellow/orange, indicating p-QM formation.

- 1,6-Addition:
 - Add the secondary amine (e.g., imidazole or piperazine) dropwise.
 - Reflux for 4-6 hours.
 - Validation Point: The disappearance of the yellow color indicates the consumption of the highly reactive p-QM intermediate and formation of the product.
- Purification: Recrystallize from ethanol. Confirm purity via TLC (single spot) and NMR (appearance of the benzhydryl proton singlet at ~4.5-6.0 ppm).

Biological Assay Workflow (MTT & MIC)

This workflow ensures that biological data is robust and artifacts are minimized.



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Caption: Parallel screening workflow. The Resazurin step in the antimicrobial arm acts as a visual self-validation of bacterial inhibition.

References

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